IPI-269609 -

IPI-269609

Catalog Number: EVT-255929
CAS Number:
Molecular Formula: C28H41NO2
Molecular Weight: 423.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice.
Source

IPI-269609 was developed by Infinity Pharmaceuticals and is derived from earlier research into Hedgehog pathway inhibitors, including cyclopamine. The compound has been investigated in preclinical studies for its efficacy against various cancer types, particularly those driven by aberrant Hedgehog signaling .

Classification

IPI-269609 falls under the category of Hedgehog pathway inhibitors. It is classified as a small-molecule antagonist of Smoothened, which is essential for transducing Hedgehog signals within cells. This classification places it among other similar compounds being studied for their potential in cancer therapy .

Synthesis Analysis

Methods

The synthesis of IPI-269609 involves several chemical reactions designed to construct its complex molecular framework. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Key Intermediates: Starting materials are reacted to form key intermediates that possess the necessary functional groups for further modification.
  2. Coupling Reactions: Various coupling reactions are employed to build the core structure of IPI-269609, ensuring that stereochemistry is carefully controlled.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate IPI-269609 from by-products and unreacted materials.

Technical details regarding specific reagents and conditions used in these synthetic steps are often proprietary but generally involve standard organic synthesis techniques .

Molecular Structure Analysis

Structure

The molecular structure of IPI-269609 can be described as follows:

  • Molecular Formula: C14_{14}H17_{17}N3_{3}O
  • Molecular Weight: 245.3 g/mol
  • Structural Features: The compound contains an acylguanidine moiety, which is crucial for its biological activity as a Smoothened antagonist.

Data

The three-dimensional conformation of IPI-269609 has been studied using techniques such as X-ray crystallography and NMR spectroscopy, revealing important information about its binding interactions with Smoothened .

Chemical Reactions Analysis

Reactions

IPI-269609 primarily functions through its interaction with the Smoothened protein within the Hedgehog signaling pathway. The key reactions include:

  1. Binding Affinity: IPI-269609 binds to Smoothened, inhibiting its activity and preventing downstream signaling that promotes cell proliferation.
  2. Inhibition Mechanism: The binding disrupts the conformational changes necessary for Smoothened activation, effectively blocking Hedgehog signal transduction.

Technical Details

In vitro studies have demonstrated that IPI-269609 exhibits potent inhibitory effects on cell lines expressing activated Hedgehog signaling components. The IC50_{50} values for inhibition are typically in the low micromolar range, indicating strong efficacy .

Mechanism of Action

Process

The mechanism of action of IPI-269609 involves:

  1. Inhibition of Smoothened: By binding to Smoothened, IPI-269609 prevents it from relaying signals that would normally lead to the activation of transcription factors in the nucleus.
  2. Downstream Effects: This inhibition results in decreased expression of target genes regulated by the Hedgehog pathway, which are often involved in cell growth and survival.

Data

Studies have shown that treatment with IPI-269609 leads to reduced proliferation and increased apoptosis in cancer cell lines dependent on Hedgehog signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but exhibits limited solubility in water.

Chemical Properties

  • Stability: IPI-269609 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile indicates it can participate in typical nucleophilic substitution reactions due to its functional groups.

Relevant data on these properties are critical for formulation and delivery in therapeutic applications .

Applications

Scientific Uses

IPI-269609 has been primarily investigated for its potential applications in cancer therapy, particularly:

The ongoing research aims to elucidate further the full therapeutic potential and safety profile of IPI-269609 within clinical settings .

Properties

Product Name

IPI-269609

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Synonyms

IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609;(2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.